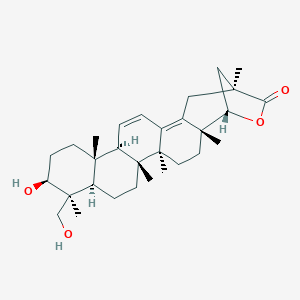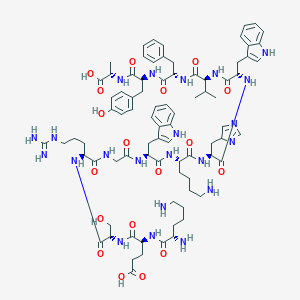
beta-D-Ribopyranose
Overview
Description
Beta-D-Ribopyranose: is a monosaccharide belonging to the class of organic compounds known as pentoses. These are carbohydrates that contain five carbon atoms. . This compound is significant in various biological processes and is a fundamental building block of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: : Beta-D-Ribopyranose can be synthesized through the isomerization of D-ribose. The enzyme D-ribose pyranase catalyzes the interconversion of this compound and beta-D-ribofuranose . This reaction involves the protonation of this compound to form a cationic intermediate, followed by a nucleophilic addition reaction and subsequent deprotonation to yield beta-D-ribofuranose .
Industrial Production Methods: : Industrially, this compound is produced through the fermentation of glucose using specific strains of bacteria or yeast. The fermentation process is optimized to yield high concentrations of D-ribose, which can then be converted to this compound through enzymatic isomerization.
Chemical Reactions Analysis
Types of Reactions: : Beta-D-Ribopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as nitric acid or bromine water to form ribonic acid.
Reduction: Reduction of this compound can be achieved using sodium borohydride to produce ribitol.
Substitution: Substitution reactions often involve the hydroxyl groups of this compound, which can be replaced by other functional groups using reagents like acetic anhydride or benzoyl chloride.
Major Products
Oxidation: Ribonic acid
Reduction: Ribitol
Substitution: Various esters and ethers depending on the substituent introduced
Scientific Research Applications
Chemistry: : Beta-D-Ribopyranose is used as a precursor in the synthesis of various nucleotides and nucleosides, which are essential for DNA and RNA synthesis .
Biology: : In biological systems, this compound is involved in the pentose phosphate pathway, a metabolic pathway parallel to glycolysis that generates NADPH and pentoses .
Medicine: : this compound derivatives are used in the development of antiviral and anticancer drugs. These derivatives can inhibit the replication of viruses and the proliferation of cancer cells .
Industry: : In the food industry, this compound is used as a sweetener and flavor enhancer. It is also used in the production of certain pharmaceuticals and cosmetics .
Mechanism of Action
Beta-D-Ribopyranose exerts its effects primarily through its role in metabolic pathways. It is a key component of the pentose phosphate pathway, where it is converted to ribose-5-phosphate, a precursor for nucleotide synthesis . The enzyme D-ribose pyranase catalyzes the interconversion of this compound and beta-D-ribofuranose, facilitating its utilization in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Alpha-D-Ribopyranose: Another anomer of D-ribose, differing in the configuration at the anomeric carbon.
Beta-D-Ribofuranose: A five-membered ring form of D-ribose, also involved in nucleotide synthesis.
Alpha-D-Ribofuranose: Another anomer of D-ribose in the furanose form.
Uniqueness: : Beta-D-Ribopyranose is unique due to its six-membered ring structure, which provides stability and makes it a preferred form in certain biochemical pathways. Its role in the pentose phosphate pathway and nucleotide synthesis highlights its importance in cellular metabolism and genetic information storage .
Properties
IUPAC Name |
(2R,3R,4R,5R)-oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-TXICZTDVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@H]([C@@H](O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001316622 | |
| Record name | β-D-Ribopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001316622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7296-60-8 | |
| Record name | β-D-Ribopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7296-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-D-Ribopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-D-Ribopyranose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04286 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | β-D-Ribopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001316622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .BETA.-D-RIBOPYRANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49X539P7H4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2,2-dimethyl-4H-benzo[d][1,3]dioxine-5-carbaldehyde](/img/structure/B37806.png)







